molecular formula C13H13FN4O3 B2427112 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea CAS No. 1448077-05-1

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea

Cat. No.: B2427112
CAS No.: 1448077-05-1
M. Wt: 292.27
InChI Key: GJWVDOXXXHCJHR-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with two methoxy groups and a fluorophenyl group attached to a urea moiety.

Properties

IUPAC Name

1-(2,4-dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O3/c1-20-11-10(7-15-13(18-11)21-2)17-12(19)16-9-6-4-3-5-8(9)14/h3-7H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWVDOXXXHCJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)NC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea typically involves the reaction of 2,4-dimethoxypyrimidine with 2-fluoroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethoxypyrimidin-5-yl)-3-phenylurea: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

    1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-bromophenyl)urea:

Uniqueness

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and biological activity compared to its analogs. The fluorine atom can also influence the compound’s lipophilicity and ability to cross biological membranes, making it a valuable candidate for various applications.

Biological Activity

Overview

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea is a synthetic compound that has gained attention in biological research due to its potential therapeutic applications. Its unique structure, featuring a pyrimidine ring with methoxy substitutions and a fluorophenyl group, suggests possible interactions with various biological targets, including enzymes and receptors.

  • Molecular Formula : C13_{13}H13_{13}FN4_{4}O3_{3}
  • Molecular Weight : 292.27 g/mol
  • CAS Number : 1448077-05-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thus preventing substrate interaction.
  • Receptor Modulation : It can modulate receptor functions by interacting with binding sites, leading to altered signaling pathways.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in various assays:

  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune regulation. Compounds derived from similar structures have shown IC50_{50} values ranging from 0.1 to 0.6 μM for IDO1 inhibition .
  • Antitumor Activity :
    • In vivo studies demonstrated that related compounds exhibited tumor growth inhibition (TGI) of approximately 40.5% in xenograft models when administered at specific dosages (15 mg/kg daily) .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics:

  • Oral Bioavailability : High bioavailability (up to 87.4%) indicates effective systemic exposure following oral administration.
  • Half-Life : Moderate half-life (around 11.2 hours) supports sustained therapeutic effects .

Case Study 1: IDO1 Inhibition

A study focused on the design and synthesis of phenyl urea derivatives demonstrated that structural modifications significantly influenced IDO1 inhibitory activity. The presence of electron-withdrawing groups at the para-position enhanced binding affinity, leading to improved potency compared to unsubstituted derivatives .

Case Study 2: Anticancer Efficacy

In another investigation, a series of pyrimidine derivatives were tested for their anticancer properties. The results indicated that modifications similar to those found in this compound resulted in compounds with notable antitumor efficacy in preclinical models, suggesting a potential pathway for therapeutic development .

Data Table: Biological Activities and Properties

Activity TypeObserved EffectReference
IDO1 InhibitionIC50_{50}: 0.1–0.6 μM
Tumor Growth InhibitionTGI: 40.5% at 15 mg/kg
Oral BioavailabilityUp to 87.4%
Half-LifeApproximately 11.2 hours

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